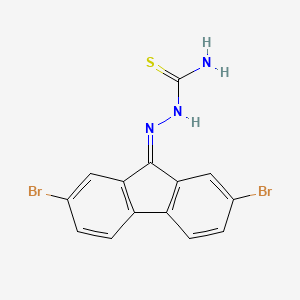
Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone is a chemical compound that belongs to the class of fluorenones Fluorenones are known for their unique structural properties, which make them valuable in various chemical and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone typically involves the bromination of fluorenone followed by the addition of thiosemicarbazone. The process begins with the bromination of fluorenone using bromine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to ensure complete bromination. The resulting 2,7-dibromo-9-fluorenone is then reacted with thiosemicarbazide under acidic conditions to form the desired thiosemicarbazone derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in the replacement of bromine atoms with other functional groups.
科学的研究の応用
Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
類似化合物との比較
Fluoren-9-one, 2,7-dibromo-, thiosemicarbazone can be compared with other similar compounds such as:
2,7-Dibromo-9-fluorenone: Lacks the thiosemicarbazone group, making it less reactive in certain applications.
Fluoren-9-one, 2,4,5,7-tetrabromo-: Contains additional bromine atoms, which may alter its reactivity and applications.
Fluoren-9-one, 2,7-difluoro-:
特性
CAS番号 |
42134-91-8 |
|---|---|
分子式 |
C14H9Br2N3S |
分子量 |
411.1 g/mol |
IUPAC名 |
[(2,7-dibromofluoren-9-ylidene)amino]thiourea |
InChI |
InChI=1S/C14H9Br2N3S/c15-7-1-3-9-10-4-2-8(16)6-12(10)13(11(9)5-7)18-19-14(17)20/h1-6H,(H3,17,19,20) |
InChIキー |
UEANXDHFIYOFTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=NNC(=S)N)C3=C2C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


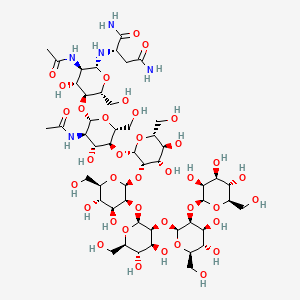

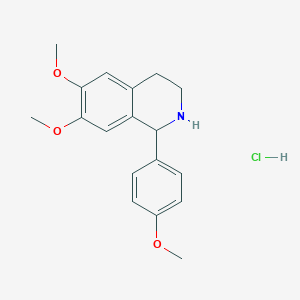
![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
![(2R,4R,5S,6S)-3-[(2R,3S,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B13834229.png)
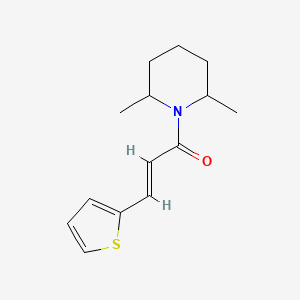
![(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
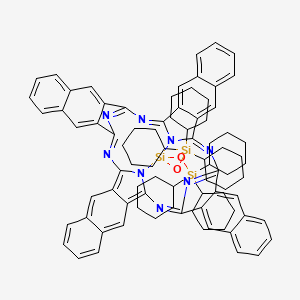
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13834248.png)
![Tris[4-(dimethylamino)phenyl]acetonitrile](/img/structure/B13834261.png)

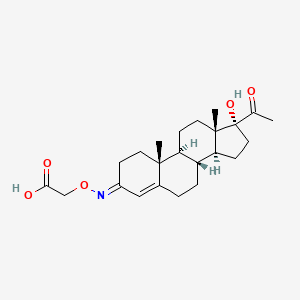
![[(1S,2S)-2-Nitrocyclopentyl]benzene](/img/structure/B13834277.png)
![5,8-Imino-2H-cyclohept[d]isoxazole](/img/structure/B13834284.png)
